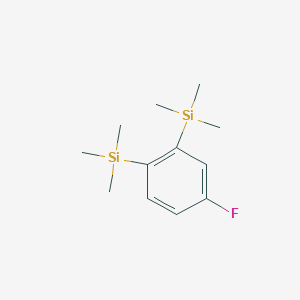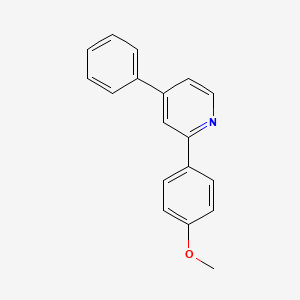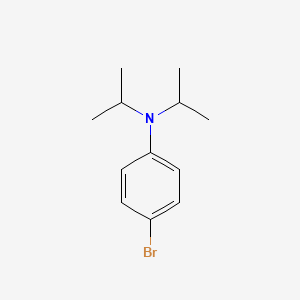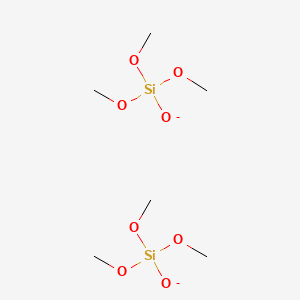
4-Fluoro-1,2-bis(trimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound that features a benzene ring substituted with a fluorine atom and two trimethylsilyl groups
Preparation Methods
The synthesis of 4-Fluoro-1,2-bis(trimethylsilyl)benzene can be achieved through several methods. One common approach involves the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of Rieke-magnesium or magnesium turnings and 1,2-dibromoethane as an entrainer . This method offers milder reaction conditions compared to traditional procedures and avoids the use of carcinogenic solvents like hexamethylphosphoramide .
Chemical Reactions Analysis
4-Fluoro-1,2-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through reactions with organolithium or Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-Fluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It serves as a precursor for developing silicon carbide coatings using plasma-assisted chemical vapor deposition (CVD) processes.
Analytical Chemistry: The compound is used as a secondary standard in quantitative NMR (qNMR) spectroscopy and as an internal standard for the quantitation of small organic molecules in DMSO-d6 solutions by 1H NMR spectroscopy.
Organic Synthesis: It is a valuable intermediate in the synthesis of various functionalized arylsilanes, which are important in borylation and Hiyama cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-bis(trimethylsilyl)benzene primarily involves its ability to act as a silylating agent. The trimethylsilyl groups can be transferred to other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound can serve as a source of silyl groups for the formation of carbon-silicon bonds .
Comparison with Similar Compounds
4-Fluoro-1,2-bis(trimethylsilyl)benzene can be compared to other similar compounds, such as:
1,2-Bis(trimethylsilyl)benzene: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-1,2-bis(trimethylsilyl)benzene: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
4,5-Dichloro-1,2-bis(trimethylsilyl)benzene: Features two chlorine atoms, offering more sites for functionalization.
Properties
Molecular Formula |
C12H21FSi2 |
|---|---|
Molecular Weight |
240.46 g/mol |
IUPAC Name |
(4-fluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H21FSi2/c1-14(2,3)11-8-7-10(13)9-12(11)15(4,5)6/h7-9H,1-6H3 |
InChI Key |
LVVPLPULLBOGGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclohexyl]prop-2-en-1-ol](/img/structure/B14115111.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)


![3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115144.png)
![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)


![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)
